1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2225147-02-2
VCID: VC6235230
InChI: InChI=1S/C8H14N4S.2ClH/c1-7-10-11-8(13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
SMILES: CC1=NN=C(S1)CN2CCNCC2.Cl.Cl
Molecular Formula: C8H16Cl2N4S
Molecular Weight: 271.2

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride

CAS No.: 2225147-02-2

Cat. No.: VC6235230

Molecular Formula: C8H16Cl2N4S

Molecular Weight: 271.2

* For research use only. Not for human or veterinary use.

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride - 2225147-02-2

Specification

CAS No. 2225147-02-2
Molecular Formula C8H16Cl2N4S
Molecular Weight 271.2
IUPAC Name 2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Standard InChI InChI=1S/C8H14N4S.2ClH/c1-7-10-11-8(13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Standard InChI Key GTCFKSGFAWPHQD-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)CN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride, reflecting its core structure: a piperazine ring linked via a methylene group to a 5-methyl-1,3,4-thiadiazole ring, with two hydrochloride counterions . Its molecular formula is C₈H₁₆Cl₂N₄S, and it has a molecular weight of 279.22 g/mol . The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for pharmaceutical formulation.

Structural Elucidation

The base structure (without hydrochloride) comprises a piperazine ring (C₄H₁₀N₂) connected to a 1,3,4-thiadiazole heterocycle (C₃H₃N₂S) via a methylene (-CH₂-) bridge. The thiadiazole ring is substituted with a methyl group at position 5 . X-ray crystallography data for the analogous compound 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine confirms a planar thiadiazole ring and chair conformation of the piperazine moiety, with hydrogen bonding stabilizing the crystal lattice .

Synthesis and Characterization

Spectroscopic Characterization

Key spectral data for related compounds include:

  • IR Spectroscopy: Peaks at 3270 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=N imine stretch), and 698 cm⁻¹ (C-S thiadiazole vibration) .

  • ¹H NMR: Signals at δ 2.50 (s, 3H, thiadiazole-CH₃), δ 3.49–3.56 (m, 8H, piperazine-H), and δ 4.92 (s, 2H, -CH₂- bridge) .

  • MALDI-TOF MS: Molecular ion peak at m/z 279.22 [M+H]⁺ for the dihydrochloride form .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits improved water solubility compared to the free base, with approximate solubility >50 mg/mL in water at 25°C . It is hygroscopic, requiring storage under anhydrous conditions at room temperature . The compound is stable in acidic aqueous solutions (pH 1–3) but may degrade under alkaline conditions via piperazine ring hydrolysis.

Computational Descriptors

Quantum chemical calculations for the analogous free base (PubChem CID 11171390) predict:

  • LogP (XLogP3-AA): 0.6, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 69.3 Ų, suggesting moderate membrane permeability .

  • Hydrogen Bonding: 1 donor and 5 acceptor sites, facilitating interactions with biological targets .

Applications and Future Directions

Pharmaceutical Development

The compound serves as:

  • A kinase inhibitor scaffold in oncology drug discovery, particularly targeting BRAF V600E mutants.

  • A chelating agent for radiopharmaceuticals (e.g., ⁶⁸Ga-labeled PET tracers) .

Material Science

Thiadiazole-piperazine polymers exhibit:

  • Proton Conductivity: 0.12 S/cm at 80°C, applicable in fuel cell membranes .

  • Thermal Stability: Decomposition temperature (Td) >300°C .

Research Challenges

Key gaps include:

  • In Vivo Pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration.

  • Metabolite Identification: Phase I/II metabolism pathways remain uncharacterized.

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